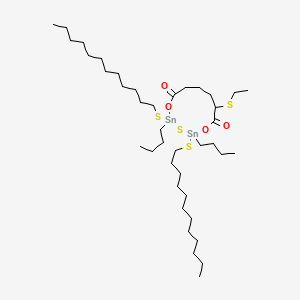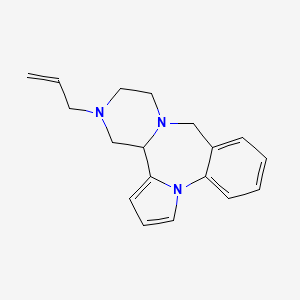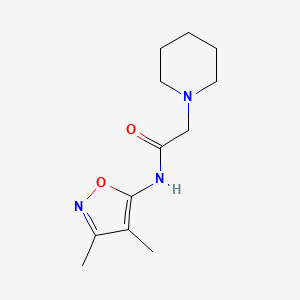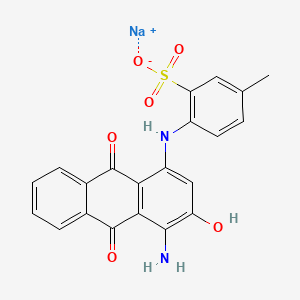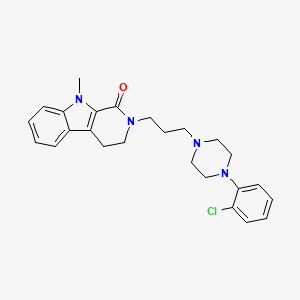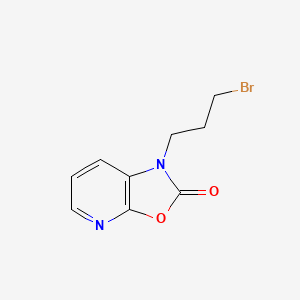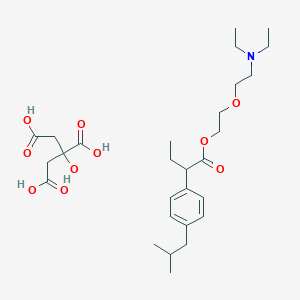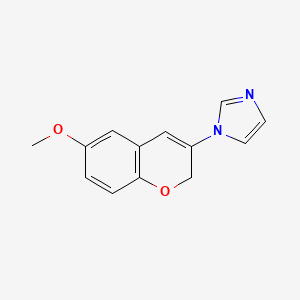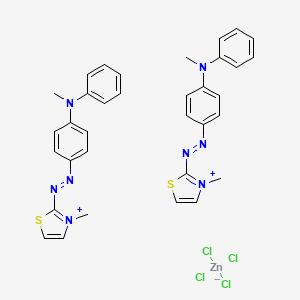
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) involves several steps. The primary synthetic route includes the reaction of 3-methyl-2-thiazolylamine with p-(N-methylanilino)benzene diazonium chloride, followed by the addition of zinc chloride to form the tetrachlorozincate(2-) complex. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Chemical Reactions Analysis
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing various biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) tetrachlorozincate(2-) stands out due to its stability and reactivity. Similar compounds include:
- Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) dichlorozincate(2-)
- Bis(3-methyl-2-((p-(N-methylanilino)phenyl)azo)thiazolium) sulfate
These compounds share similar structures but differ in their chemical properties and applications.
Properties
CAS No. |
85392-71-8 |
|---|---|
Molecular Formula |
C34H34Cl4N8S2Zn |
Molecular Weight |
826.0 g/mol |
IUPAC Name |
N-methyl-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]-N-phenylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C17H17N4S.4ClH.Zn/c2*1-20-12-13-22-17(20)19-18-14-8-10-16(11-9-14)21(2)15-6-4-3-5-7-15;;;;;/h2*3-13H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
PIKOKXRYMAIHNI-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.C[N+]1=C(SC=C1)N=NC2=CC=C(C=C2)N(C)C3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
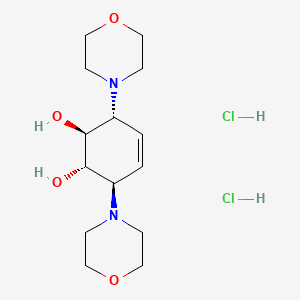
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
